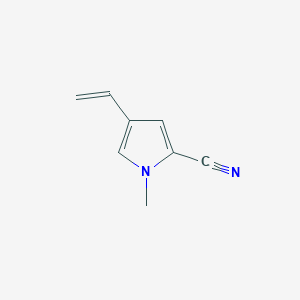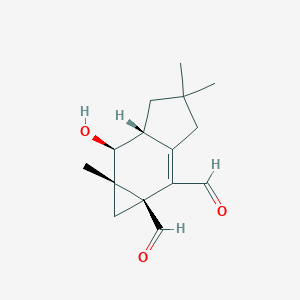
2-(2-(Hydroxyimino)propanamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid is a chemical compound with a complex structure that includes both an oxime and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid typically involves the reaction of glycine with an oxime derivative. One common method is to react glycine with 2-hydroxyiminopropanoic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of catalysts and optimized reaction parameters can further enhance the yield and efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino acid moiety can interact with proteins and enzymes, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]acetic acid
- 2-{(2-aminoacetyl)amino}acetic acid (diglycine)
Uniqueness
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid is unique due to the presence of both an oxime and an amino acid moiety in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
125160-36-3 |
|---|---|
Fórmula molecular |
C5H8N2O4 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
Clave InChI |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
SMILES isomérico |
C/C(=N\O)/C(=O)NCC(=O)O |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
SMILES canónico |
CC(=NO)C(=O)NCC(=O)O |
Sinónimos |
Glycine, N-[2-[(E)-hydroxyimino]-1-oxopropyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)



![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)

![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)



![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)

